![molecular formula C15H14N2O B13639924 (1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)
(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the benzimidazole ring followed by its attachment to the phenyl ring and subsequent introduction of the ethan-1-ol group. One common method involves the Debus–Radziszewski imidazole synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The reaction conditions are usually mild, and the process can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Phenyl derivatives: Compounds like 4-phenylethanol and 4-phenylbenzimidazole are structurally related.
Uniqueness
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the combination of the benzimidazole and phenyl-ethanol moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m0/s1 |
Clé InChI |
CXJSBDJEFFPWRT-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
SMILES canonique |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
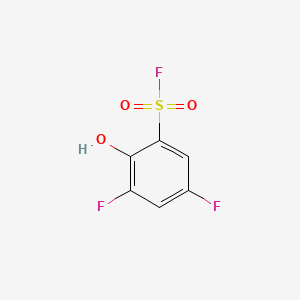
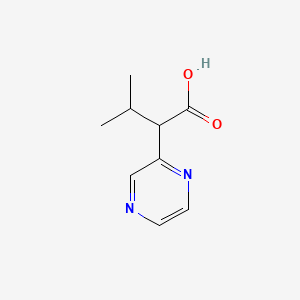
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
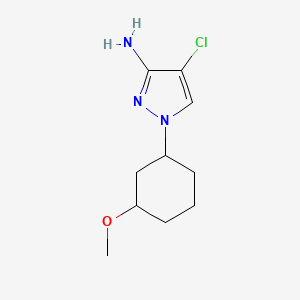
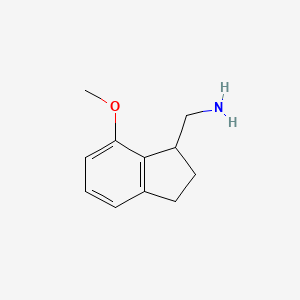



![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
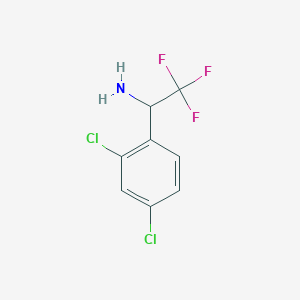

![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
